4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃):
- ¹³C NMR (101 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Raman Spectroscopy
Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide the following insights:
- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity (Figure 2).
- Electrostatic potential (ESP) : The sulfonyl group exhibits a negative potential (–0.45 e⁻/Ų), while the CF₃ and Br groups show positive potentials (+0.32 e⁻/Ų).
- Natural Bond Orbital (NBO) analysis : Hyperconjugative interactions between the sulfonyl group’s lone pairs and the σ* orbitals of adjacent C–Br/C–F bonds stabilize the molecule by ~12 kcal/mol.
Tables
Table 1: Selected bond lengths and angles from crystallographic analogs.
| Bond/Angle | Length/Angle |
|---|---|
| S=O | 1.43 Å |
| C–S | 1.77 Å |
| N–S | 1.62 Å |
| O–S–O | 119° |
| C–S–N | 106° |
Table 2: Experimental vs. computed NMR shifts (δ, ppm).
| Proton | Experimental | Computed |
|---|---|---|
| Morpholine N–CH₂ | 3.72 | 3.68 |
| Aromatic H-6 | 7.89 | 7.85 |
Properties
IUPAC Name |
4-[4-bromo-3-(trifluoromethyl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO3S/c12-10-2-1-8(7-9(10)11(13,14)15)20(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOIFMSALBFKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674373 | |
| Record name | 4-[4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-04-6 | |
| Record name | 4-[4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine typically involves the reaction of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and morpholine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with sodium iodide, the product would be 4-(4-Iodo-3-(trifluoromethyl)phenylsulfonyl)morpholine.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications:
- Anticancer Activity : Research indicates that sulfonamide derivatives can exhibit significant anticancer properties. A study demonstrated that modifications to the morpholine ring could enhance cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.
- Antimicrobial Properties : Sulfonamides have historically been used as antibiotics. The presence of the trifluoromethyl group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antimicrobial agents.
The compound's biological activities are being explored in several areas:
- Inhibition of Enzymes : It has been shown to inhibit certain enzymes involved in cancer progression. For example, studies have highlighted its potential to inhibit carbonic anhydrase, an enzyme linked to tumor growth and metastasis.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
Materials Science
In addition to biological applications, 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine is being investigated for its utility in materials science:
- Polymer Chemistry : The compound can serve as a functional monomer in the synthesis of polymers with specific properties. Its sulfonyl group can facilitate cross-linking reactions, leading to materials with enhanced thermal and mechanical stability.
Case Studies
Several studies have explored the applications of this compound:
- Anticancer Study : A recent study evaluated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines. It was found that compounds with similar structures showed promising results, leading to further investigation into their mechanisms of action and potential clinical applications.
- Antimicrobial Screening : A comparative study assessed the antimicrobial activity of sulfonamide derivatives against a range of bacterial strains. Results indicated that certain modifications significantly enhanced activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics from this class of compounds.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine with structurally related compounds, emphasizing differences in substituent positions, functional groups, and applications:
Key Comparisons
Substituent Positioning :
- The target compound (4-Br, 3-CF₃) and its positional isomer (3-Br, 5-CF₃) exhibit distinct electronic effects. The para-bromine in the target compound enhances steric bulk, while the meta-trifluoromethyl group in the isomer may alter electrophilic substitution patterns .
Functional Group Variations :
- Benzoylmorpholine derivatives (e.g., 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine) replace the sulfonyl group with a benzoyl moiety, reducing polarity and altering hydrogen-bonding capacity .
- Sulfonyl chloride precursors (e.g., 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride) are critical for synthesizing sulfonamides but require careful handling due to reactivity .
Biological and Industrial Relevance: The target compound and its analogs are pivotal in medicinal chemistry. For example, trifluoromethyl tags (e.g., N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide) are used in ¹⁹F NMR studies to probe protein dynamics . Phenol derivatives (e.g., 4-Bromo-3-(trifluoromethyl)phenol) find applications in agrochemicals due to their acidity and stability under harsh conditions .
Synthetic Accessibility :
- The target compound is synthesized via coupling reactions involving morpholine and brominated sulfonyl chlorides, similar to methods described for 4-(4-(Trifluoromethyl)phenyl)morpholine .
- Positional isomers may require regioselective bromination or directed ortho-metalation strategies to achieve precise substitution .
Safety and Handling :
- The target compound’s safety data sheet (SDS) emphasizes precautions against inhalation and skin contact, common for sulfonamides .
- Fluorinated analogs (e.g., 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine) may pose additional environmental risks due to fluorine’s persistence .
Commercial Availability
- The target compound is available at >97% purity from suppliers like Combi-Blocks (HC-6471) and Shanghai Yuanye Bio-Technology .
- Its analogs, such as 4-(3-Bromo-5-(trifluoromethyl)phenylsulfonyl)morpholine, are less commonly listed, suggesting niche research applications .
Biological Activity
4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine is a sulfonamide compound with potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its structural features, including the bromine and trifluoromethyl groups, suggest a unique interaction profile with biological targets. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Chemical Formula : C₁₁H₁₁BrF₃NO₃S
- Molecular Weight : 374.17 g/mol
- CAS Number : 1020253-04-6
The mechanism of action for this compound is believed to involve the modulation of specific enzymes and receptors. Preliminary studies indicate its potential to influence pathways related to:
- Inflammation
- Cell proliferation
- Apoptosis
The sulfonyl group may enhance interactions with biological macromolecules, leading to altered signaling pathways that could be exploited for therapeutic benefits .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related sulfonamide derivatives can induce apoptosis in cancer cells and inhibit cell growth in various cancer lines:
- IC50 Values : Related compounds have shown IC50 values ranging from 0.067 µM to 49.85 µM against different cancer cell lines, indicating potent anticancer activity .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Compounds with similar moieties have been investigated for their ability to modulate inflammatory pathways:
- Mechanism : Interaction with cyclooxygenase (COX) enzymes or other inflammatory mediators could be a pathway through which this compound exerts its effects .
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a related morpholine compound against A549 lung cancer cells. The results indicated significant cytotoxicity, with an IC50 value of approximately 26 µM. The compound was observed to induce cell cycle arrest at the S phase, leading to apoptosis in treated cells .
Study 2: Inhibition of Inflammatory Pathways
Another investigation focused on the anti-inflammatory properties of morpholine derivatives. The study demonstrated that these compounds could reduce the secretion of pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory activity .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound, a comparison with similar compounds is presented in the table below:
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Structure A | 0.067 | Anticancer |
| Compound B | Structure B | 26 | Anti-inflammatory |
| Compound C | Structure C | 49.85 | Anticancer |
Q & A
Q. What are the common synthetic routes for 4-(4-Bromo-3-(trifluoromethyl)phenylsulfonyl)morpholine?
The synthesis typically involves multi-step reactions, starting with sulfonylation of a bromo-trifluoromethylbenzene intermediate. For example:
- Step 1 : React 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride with morpholine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C.
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Optimization : Microwave-assisted synthesis (100–120°C, 30 min) can improve yields (~75–85%) compared to traditional reflux methods .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- LCMS : Confirm molecular weight (e.g., m/z 428 [M+H]⁺) and purity. Retention time (~1.3–1.5 min) under QC-SMD-TFA05 conditions .
- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) for purity assessment (>98%) .
- HRMS : Validate exact mass (e.g., calcd. 427.98; found 427.99) .
- NMR : ¹⁹F NMR identifies CF₃ group shifts (δ −62 to −65 ppm); ¹H NMR confirms morpholine protons (δ 3.6–3.8 ppm) .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
The CF₃ group is strongly electron-withdrawing, which:
- Slows Suzuki-Miyaura Coupling : Requires Pd(PPh₃)₄ (5 mol%) and elevated temperatures (80–100°C) for aryl-bromide activation .
- Enhances Stability : Reduces decomposition under acidic conditions (pH < 3) due to reduced electron density on the sulfonyl group .
- Contradiction Note : Some studies report unexpected C-F bond cleavage under high-pressure conditions (10 bar H₂, Pd/C), necessitating alternative catalysts like Ni-based systems .
Q. What strategies resolve contradictions in reported synthetic yields?
Discrepancies (e.g., 60% vs. 85% yields) arise from:
- Solvent Effects : DMF improves solubility but may form byproducts; THF/water biphasic systems reduce side reactions .
- Catalyst Selection : Buchwald-Hartwig amination with Xantphos-Pd gives higher reproducibility than cheaper PPh₃ ligands .
- Data Validation : Cross-check purity via ¹H/¹⁹F NMR integration and LCMS peak area normalization .
Q. How can computational modeling predict the compound’s biological activity?
- Docking Studies : Use AutoDock Vina to simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX). The CF₃ group shows strong hydrophobic interactions in active sites .
- QSAR Models : Correlate logP (calculated 2.8) with membrane permeability; adjust substituents (e.g., replacing Br with I) to optimize bioavailability .
Methodological Considerations
Q. What protocols ensure safe handling and storage?
Q. How to troubleshoot failed crystallography attempts?
- Solvent Screening : Test ethyl acetate/hexane (1:3) for needle-like crystals. If unsuccessful, use slow diffusion with DMSO/ethanol .
- Cryo-Cooling : Mount crystals in Paratone-N oil at 100 K to mitigate disorder from flexible morpholine rings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
